4,5,6,7-Tetrahydro-1-benzofuran-4-amine
Overview
Description
4,5,6,7-Tetrahydro-1-benzofuran-4-amine is a chemical compound with the molecular formula C8H11NO and a molecular weight of 137.18 . It is a liquid at room temperature .
Molecular Structure Analysis
The InChI code for 4,5,6,7-Tetrahydro-1-benzofuran-4-amine is 1S/C8H11NO/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 . This code provides a standard way to encode the molecular structure using text.Physical And Chemical Properties Analysis
4,5,6,7-Tetrahydro-1-benzofuran-4-amine is a liquid at room temperature . It has a predicted boiling point of approximately 221.0°C at 760 mmHg and a predicted density of approximately 1.1 g/mL . The predicted refractive index is n20D 1.53 .Scientific Research Applications
Identification and Analysis of Benzofuran Isomers
Stańczuk et al. (2013) explored the identification of various (2-aminopropyl)benzofuran isomers, including the 4-positional isomer potentially related to "4,5,6,7-Tetrahydro-1-benzofuran-4-amine", found in products purchased online. These compounds were synthesized and separated using chromatographic techniques, highlighting their relevance in forensic and analytical chemistry to identify novel psychoactive substances (Stańczuk, Morris, Gardner, & Kavanagh, 2013).
Synthesis and Chemical Transformations
Garcia-Munoz, Foubelo, and Yus (2016) developed a stereoselective synthesis method for benzofuran and indole derivatives, demonstrating the chemical versatility and synthetic utility of benzofuran compounds in organic chemistry. This work contributes to the development of novel molecules with potential application in material science and pharmaceutical research (Garcia-Munoz, Foubelo, & Yus, 2016).
Biological Activity and Potential Therapeutic Uses
Mohi El-Deen, Anwar, and Hasabelnaby (2016) synthesized new hexahydroquinoline derivatives containing a benzofuran moiety and evaluated their cytotoxic effects against human hepatocellular carcinoma cell lines. This study indicates the potential of benzofuran derivatives in developing anticancer therapies (Mohi El-Deen, Anwar, & Hasabelnaby, 2016).
Antioxidant Activity
Ezzatzadeh and Hossaini (2018) utilized a three-component Strecker-type reaction for synthesizing benzofuran derivatives, assessing their antioxidant activity. This highlights the interest in benzofuran derivatives as candidates for developing antioxidant agents, potentially useful in combating oxidative stress-related diseases (Ezzatzadeh & Hossaini, 2018).
Safety And Hazards
4,5,6,7-Tetrahydro-1-benzofuran-4-amine is classified as harmful if swallowed, causes serious eye irritation, and causes skin irritation . It is also toxic to aquatic life with long-lasting effects . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and if swallowed: calling a poison center or doctor if feeling unwell .
properties
IUPAC Name |
4,5,6,7-tetrahydro-1-benzofuran-4-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-7-2-1-3-8-6(7)4-5-10-8/h4-5,7H,1-3,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDDVUZXMEMNBBT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)OC=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594454 | |
Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5,6,7-Tetrahydro-1-benzofuran-4-amine | |
CAS RN |
389795-57-7 | |
Record name | 4,5,6,7-Tetrahydro-1-benzofuran-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594454 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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